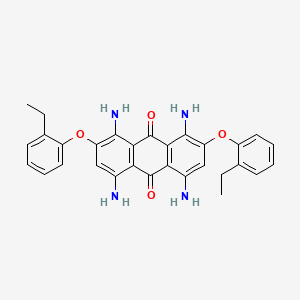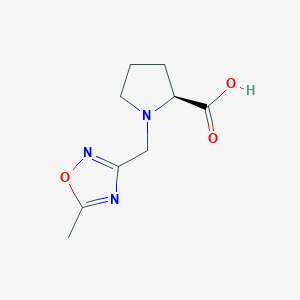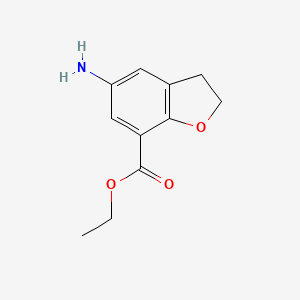
(5-Chloro-1-benzothiophen-2-yl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-1-benzothiophen-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H9ClNS·HCl It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-benzothiophen-2-yl)methanamine;hydrochloride typically involves the chlorination of benzothiophene followed by amination. One common method includes the following steps:
Chlorination: Benzothiophene is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce a chlorine atom at the 5-position.
Amination: The chlorinated benzothiophene is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to form the methanamine derivative.
Hydrochloride Formation: The resulting (5-Chloro-1-benzothiophen-2-yl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-1-benzothiophen-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Azides, nitriles
Aplicaciones Científicas De Investigación
(5-Chloro-1-benzothiophen-2-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Chloro-1-benzothiophen-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Fluoro-1-benzothiophen-2-yl)methanamine
- (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine
- (5-Chlorothiophen-2-yl)methanamine
Uniqueness
(5-Chloro-1-benzothiophen-2-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
23799-57-7 |
|---|---|
Fórmula molecular |
C9H9Cl2NS |
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
(5-chloro-1-benzothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8ClNS.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H |
Clave InChI |
DJTYBGZXQLMTRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=C(S2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)



![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)



